Cas no 131515-31-6 (2-(Bicyclo1.1.1pentan-1-yl)acetic acid)

2-(Bicyclo1.1.1pentan-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Bicyclo[1.1.1]pentan-1-yl)aceticacid
- Bicyclo[1.1.1]pentane-1-acetic acid
- 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid
- Bicyclo[1.1.1]pentane-1-aceticacid
- Bicyclo[1.1.1]pent-1-ylacetic acid
- SB13432
- 2-(1-bicyclo[1.1.1]pentanyl)acetic acid
- 2-(3-bicyclo[1.1.1]pentanyl)acetic acid
- 2-(Bicyclo1.1.1pentan-1-yl)acetic acid
-
- MDL: MFCD19229645
- インチ: 1S/C7H10O2/c8-6(9)4-7-1-5(2-7)3-7/h5H,1-4H2,(H,8,9)
- InChIKey: ZXUMFNBFVORNQL-UHFFFAOYSA-N
- ほほえんだ: OC(CC12CC(C1)C2)=O
計算された属性
- せいみつぶんしりょう: 126.068079557 g/mol
- どういたいしつりょう: 126.068079557 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 126.15
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-(Bicyclo1.1.1pentan-1-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B425828-1mg |
2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid |
131515-31-6 | 1mg |
45.00 | 2021-08-17 | ||
Enamine | EN300-173156-0.1g |
2-{bicyclo[1.1.1]pentan-1-yl}acetic acid |
131515-31-6 | 95% | 0.1g |
$476.0 | 2023-09-20 | |
Enamine | EN300-173156-2.5g |
2-{bicyclo[1.1.1]pentan-1-yl}acetic acid |
131515-31-6 | 95% | 2.5g |
$2688.0 | 2023-09-20 | |
TRC | B425828-100mg |
2-(Bicyclo[1.1.1]pentan-1-yl)acetic Acid |
131515-31-6 | 100mg |
$ 1183.00 | 2023-04-18 | ||
Enamine | EN300-173156-0.05g |
2-{bicyclo[1.1.1]pentan-1-yl}acetic acid |
131515-31-6 | 95% | 0.05g |
$319.0 | 2023-09-20 | |
Enamine | EN300-173156-0.25g |
2-{bicyclo[1.1.1]pentan-1-yl}acetic acid |
131515-31-6 | 95% | 0.25g |
$679.0 | 2023-09-20 | |
Enamine | EN300-173156-1000mg |
2-{bicyclo[1.1.1]pentan-1-yl}acetic acid |
131515-31-6 | 95.0% | 1g |
$1371.0 | 2022-10-09 | |
TRC | B425828-2mg |
2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid |
131515-31-6 | 2mg |
90.00 | 2021-08-17 | ||
Enamine | EN300-173156-50mg |
2-{bicyclo[1.1.1]pentan-1-yl}acetic acid |
131515-31-6 | 95.0% | 50mg |
$319.0 | 2022-10-09 | |
Enamine | \nEN300-173156-5000mg |
2-{bicyclo[1.1.1]pentan-1-yl}acetic acid |
131515-31-6 | 95.0% | 5g |
$3977.0 | 2022-10-09 |
2-(Bicyclo1.1.1pentan-1-yl)acetic acid 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
2-(Bicyclo1.1.1pentan-1-yl)acetic acidに関する追加情報
2-(Bicyclo[1.1.1]pentan-1-yl)acetic Acid: A Comprehensive Overview
The compound 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid (CAS No. 131515-31-6) is a unique organic molecule characterized by its bicyclic structure and carboxylic acid functionality. This compound has garnered attention in various fields, including pharmaceutical research, due to its potential biological activities and structural versatility.
Bicyclo[1.1.1]pentane, the bicyclic core of this compound, is a highly strained ring system that imparts rigidity and stability to the molecule. The acetic acid moiety attached to this core introduces additional functional groups, enhancing the compound's reactivity and potential for chemical modification. Recent studies have explored the synthesis of this compound using novel methodologies, such as transition-metal-catalyzed cycloadditions and bio-inspired approaches, which have significantly improved yield and purity.
One of the most promising applications of 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid lies in its use as a building block for drug discovery. Its rigid bicyclic structure makes it an ideal candidate for designing molecules with specific pharmacokinetic properties, such as improved bioavailability and reduced toxicity. Researchers have reported that derivatives of this compound exhibit potent activity against various enzymes and receptors implicated in diseases like cancer and neurodegenerative disorders.
In addition to its pharmacological applications, 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid has also been investigated for its role in materials science. Its unique structural properties make it a potential candidate for designing advanced polymers and nanomaterials with tailored mechanical and electronic characteristics.
Recent advancements in computational chemistry have enabled detailed studies of the electronic properties of 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid at the molecular level. These studies have provided insights into its reactivity under different conditions, paving the way for innovative synthetic strategies and applications.
In conclusion, 2-(Bicyclo[1.1.
131515-31-6 (2-(Bicyclo1.1.1pentan-1-yl)acetic acid) 関連製品
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